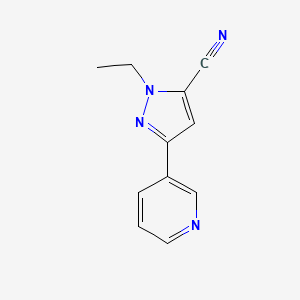

1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-ethyl-5-pyridin-3-ylpyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-2-15-10(7-12)6-11(14-15)9-4-3-5-13-8-9/h3-6,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIAPSHNYTUMOAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CN=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Approaches to Substituted Pyrazoles

Pyrazole derivatives, including 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile, are typically synthesized via three main routes:

- Cyclocondensation of hydrazine derivatives with 1,3-difunctional carbonyl systems

- Dipolar cycloadditions

- Multicomponent reactions

Among these, cyclocondensation remains the most widely employed method due to its efficiency and versatility in introducing diverse substituents on the pyrazole ring.

Specific Preparation Strategies Relevant to this compound

Cyclocondensation Using Hydrazines and 1,3-Dicarbonyl Compounds

The classical approach involves reacting hydrazine or substituted hydrazines with 1,3-dicarbonyl compounds or their derivatives. This method allows regioselective formation of the pyrazole ring with substituents at desired positions.

- For the target compound, the key is to introduce the ethyl group at the N1 position and the pyridin-3-yl group at the C3 position of the pyrazole ring.

- The carbonitrile group at C5 can be introduced via the use of cyano-substituted diketones or through post-cyclization functionalization.

A general scheme involves:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Reaction of 3-pyridyl hydrazine with an ethyl-substituted 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) | Formation of 1-ethyl-3-(pyridin-3-yl)pyrazole intermediate |

| 2 | Introduction of the cyano group at C5 via substitution or cyanation reactions | Formation of this compound |

This method benefits from high yields and regioselectivity, as demonstrated in various pyrazole syntheses.

Oxidative Cyclization and Functional Group Transformations

Another approach involves preparing intermediates such as ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, which can be transformed into related pyrazole derivatives through oxidation and substitution reactions.

- For example, oxidation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate in an acetonitrile system with potassium persulfate and sulfuric acid catalyst yields pyrazole derivatives with yields around 75-80%.

- The use of oxidizing agents such as potassium persulfate (1.3 to 1.7 equivalents) facilitates the formation of the aromatic pyrazole ring from dihydropyrazole precursors.

- Subsequent substitution reactions can replace halogen atoms with cyano groups, achieving the carbonitrile substitution at C5.

This multi-step strategy allows precise functionalization but requires careful control of reaction conditions.

Representative Reaction Scheme (Based on Patent WO2021096903A1)

| Step | Reaction Description | Reagents | Yield (%) |

|---|---|---|---|

| 1 | Formation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate | Starting diketone + hydrazine derivative | Not specified |

| 2 | Oxidation to ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate | Potassium persulfate, sulfuric acid, acetonitrile, heat | 75-80 |

| 3 | Substitution of bromine with cyano group to form carbonitrile derivative | Cyanide source (e.g., CuCN) | Not specified |

This sequence illustrates the preparation of pyrazole derivatives structurally related to the target compound.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation of hydrazines with 1,3-dicarbonyls | Hydrazine derivatives, diketones | Acidic or neutral solvents, mild heating | High regioselectivity, simple | May require post-functionalization for cyano group |

| Oxidative cyclization of dihydropyrazoles | Dihydropyrazole intermediates, oxidants (K2S2O8) | Acetonitrile, acid catalyst, heat | Good yields (75-80%), selective | Multi-step, requires handling oxidants |

| Halogen substitution with cyanide | Halogenated pyrazoles, cyanide salts | Elevated temperature, polar solvents | Direct cyano introduction | Toxic reagents, careful control needed |

| Catalytic green synthesis (e.g., nano-ZnO) | Hydrazines, diketones, nano-catalysts | Mild, eco-friendly solvents | High yields, reusable catalysts | Limited substrate scope reported |

Research Findings and Considerations

- The regioselective introduction of the pyridin-3-yl group at the N1 or C3 position is critical and is typically controlled by the choice of hydrazine or diketone precursors.

- The cyano group at C5 can be introduced either by using cyano-substituted diketones or by halogen substitution reactions post-pyrazole formation.

- Oxidizing agents such as potassium persulfate are effective in aromatizing dihydropyrazole intermediates to pyrazoles with good yields.

- Reaction conditions such as solvent choice, temperature, and acid catalysts significantly affect yield and regioselectivity.

- Green and catalytic methods are emerging to improve efficiency and sustainability but require further adaptation for this specific compound.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the pyrazole ring or the nitrile group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

This compound has garnered attention for its potential as a bioactive molecule with various therapeutic properties:

Anti-inflammatory Activity:

Research indicates that it exhibits significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. A study reported an IC50 value of 26 µM for COX inhibition, suggesting its potential as a candidate for developing anti-inflammatory drugs .

Antimicrobial Properties:

Studies have also explored its antimicrobial activity against various pathogens. The compound's unique structure allows it to interact with bacterial enzymes, potentially leading to the development of new antibiotics.

Anticancer Potential:

The compound shows promise in anticancer research due to its ability to inhibit specific cancer cell growth pathways. Preliminary studies have indicated that it may act on molecular targets involved in tumor proliferation and survival.

Chemical Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its nitrile group allows for various chemical transformations, making it valuable in synthetic pathways aimed at developing new materials and pharmaceuticals.

Agrochemical Development

The compound is being investigated for its potential use in agrochemicals, particularly as a pesticide or herbicide. Its biological activity against certain pests and pathogens can contribute to developing more effective agricultural products.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Key Examples:

Electronic and Steric Effects :

- The pyridin-3-yl group in the target compound introduces a nitrogen atom at the meta position, creating a distinct electronic profile compared to pyridin-2-yl analogs. This may influence π-π stacking or hydrogen-bonding interactions in biological targets.

- Ethyl vs.

Biologische Aktivität

Overview

1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. Its structure includes a pyrazole ring, an ethyl substituent, and a carbonitrile group, contributing to its reactivity and potential therapeutic applications. This article explores its biological activity, focusing on anti-inflammatory, antimicrobial, and anticancer properties, supported by case studies and research findings.

The molecular formula of this compound is with a molecular weight of 198.22 g/mol. The compound's unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which are crucial for its biological activity.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit specific enzymes involved in inflammatory pathways. For instance, studies have demonstrated its effectiveness against cyclooxygenase (COX) enzymes, which play a critical role in inflammation:

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 26 | COX inhibition |

This compound's ability to modulate inflammatory responses positions it as a candidate for developing new anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro studies revealed that derivatives of this compound can inhibit bacterial growth effectively:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 40 |

| S. aureus | 30 |

These findings suggest that the compound could be developed into new antimicrobial agents .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung) | 49.85 | Induces apoptosis |

| NCI-H460 | 0.07 | Induces autophagy |

The compound demonstrated significant growth inhibition in these cancer cell lines, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. For example, it may inhibit enzyme activity by binding to active sites or modulate receptor functions, acting as either agonists or antagonists depending on the biological context .

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

- Anti-inflammatory Study : In a model of carrageenan-induced paw edema in rats, treatment with the compound resulted in a significant reduction in swelling compared to controls.

- Antimicrobial Testing : A series of derivatives were synthesized and tested against clinical isolates of resistant bacterial strains, showing promising results.

- Cancer Cell Line Evaluation : Compounds derived from this pyrazole scaffold were tested against several cancer cell lines, with notable efficacy observed in lung cancer models.

Q & A

Q. How can membrane technologies improve separation in continuous flow synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.